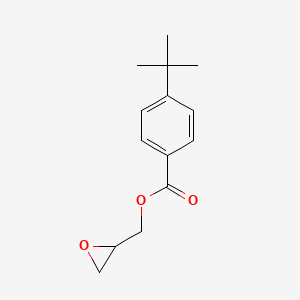

Glycidyl 4-tert-Butylbenzoate

Overview

Description

Glycidyl 4-tert-Butylbenzoate: is an organic compound with the molecular formula C14H18O3. It is a glycidyl ester of 4-tert-butylbenzoic acid and is commonly used in various chemical applications due to its unique structural properties. This compound is typically a colorless to light yellow liquid and is known for its stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl 4-tert-Butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Glycidyl 4-tert-Butylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the glycidyl group under mild conditions.

Major Products Formed:

Oxidation: 4-tert-Butylbenzoic acid or 4-tert-butylbenzaldehyde.

Reduction: 4-tert-Butylbenzyl alcohol.

Substitution: Various glycidyl derivatives depending on the nucleophile used.

Scientific Research Applications

Glycidyl 4-tert-Butylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research into drug delivery systems and the development of new pharmaceuticals often involves this compound.

Industry: It is used in the production of coatings, adhesives, and resins due to its excellent chemical stability and reactivity

Mechanism of Action

The mechanism of action of Glycidyl 4-tert-Butylbenzoate involves its reactivity with various nucleophiles. The glycidyl group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of polymers and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

- Glycidyl 4-tert-Butylphenyl Ether

- Glycidyl 4-tert-Butylphenyl Acetate

- Glycidyl 4-tert-Butylphenyl Propionate

Comparison: Glycidyl 4-tert-Butylbenzoate is unique due to its ester linkage, which imparts different chemical properties compared to ethers and acetates. The ester group makes it more susceptible to hydrolysis and other ester-specific reactions, whereas ethers and acetates have different reactivity profiles. This uniqueness allows for its use in specific applications where ester functionality is desired .

Biological Activity

Glycidyl 4-tert-Butylbenzoate (CAS Number: 59313-58-5) is an epoxide compound that has garnered attention for its potential applications in various fields, particularly in materials science and biological research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, data tables, and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C14H18O3

- Molecular Weight : 234.30 g/mol

- Appearance : Colorless to light orange liquid

- Purity : >90.0% (GC) .

Toxicological Profile

The biological activity of this compound has been investigated primarily in relation to its toxicity and endocrine-disrupting potential. Studies have shown that compounds with similar structures can exhibit varying degrees of estrogenic activity, raising concerns about their safety in consumer products.

Estrogenic Activity

A study utilizing the ToxCast™ database assessed the estrogen receptor (ER) activity of various chemicals, including this compound. The results indicated that while some glycidyl esters demonstrated significant ER activity, the specific activity of this compound remains to be fully elucidated .

Case Studies

- Food Contact Materials : Research has indicated that glycidyl esters may migrate from food contact materials into food products, potentially leading to exposure. A multi-analyte method using gas chromatography-mass spectrometry (GC-MS) was developed to analyze the migration of such compounds from food packaging . This method demonstrated adequate sensitivity and specificity for detecting low concentrations of various substances, including this compound.

- Lubricant Compositions : In a patent study, this compound was included in lubricant formulations due to its properties as an epoxide compound. The study highlighted its effectiveness in enhancing the stability and performance of lubricants under various conditions .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound | Estrogenic Activity | Toxicity Level | Application Area |

|---|---|---|---|

| This compound | Moderate | Low | Food Contact Materials |

| Meso-Hexestrol | Strong | High | Pharmaceuticals |

| Diethylstilbestrol | Strong | High | Pharmaceuticals |

| Raloxifene | Moderate | Moderate | Pharmaceuticals |

Properties

IUPAC Name |

oxiran-2-ylmethyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWVDELPZQQGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346517 | |

| Record name | Glycidyl 4-tert-Butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59313-58-5 | |

| Record name | Glycidyl 4-tert-Butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.